Lobeglitazone - 607723-33-1

Lobeglitazone

Catalog Number: EVT-273453
CAS Number: 607723-33-1
Molecular Formula: C24H24N4O5S
Molecular Weight: 480.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lobeglitazone is a synthetically derived compound classified as a thiazolidinedione. [] It acts as a potent and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose and lipid metabolism. [] Lobeglitazone is primarily studied for its potential in treating metabolic disorders, particularly type 2 diabetes mellitus. []

Pioglitazone

  • Relevance: Pioglitazone and lobeglitazone belong to the same chemical class (TZDs) and share the same mechanism of action by activating PPARγ. Several studies compared the efficacy and safety of pioglitazone and lobeglitazone in treating type 2 diabetes. [, , , , ]

Rosiglitazone

    • Relevance: Metformin is often used in combination with lobeglitazone in the treatment of type 2 diabetes. Several studies have investigated the pharmacokinetics and efficacy of co-administering metformin and lobeglitazone. [, , , , , , , ]

    Empagliflozin

    • Relevance: Empagliflozin works independently of insulin and, when combined with lobeglitazone, can provide additive glucose-lowering effects in type 2 diabetes. Research has investigated the pharmacokinetic interactions between lobeglitazone and empagliflozin. [, , ]

    Sitagliptin

    • Relevance: Similar to empagliflozin, sitagliptin offers an alternative mechanism for blood glucose control and is often combined with lobeglitazone to manage type 2 diabetes. Studies have compared the efficacy and safety of lobeglitazone with sitagliptin as add-on therapies to metformin. [, ]

    Rivoglitazone

    • Relevance: Rivoglitazone is structurally similar to lobeglitazone, pioglitazone, and rosiglitazone. A meta-analysis compared its efficacy to lobeglitazone, suggesting that rivoglitazone might have a superior effect in lowering HbA1c levels in type 2 diabetes. []

    Glimepiride

    • Relevance: Glimepiride, when combined with lobeglitazone, has shown efficacy in enhancing glycemic control in individuals with type 2 diabetes. A fixed-dose combination tablet containing both drugs has been studied, and analytical methods for their simultaneous determination have been developed. [, ]

    CKD-501

    • Compound Description: CKD-501 is the sulfate salt form of lobeglitazone, chosen for preclinical and clinical development due to its favorable physicochemical properties. []

    M7

    • Relevance: Understanding the pharmacokinetics of M7 is important for assessing the overall efficacy and safety profile of lobeglitazone in different patient populations, including those with hepatic impairment. []
    Synthesis Analysis

    The synthesis of lobeglitazone has evolved significantly over the years. Recent studies have focused on optimizing its synthesis through continuous flow processes rather than traditional batch methods. This transition aims to enhance efficiency and scalability in pharmaceutical production.

    1. Batch Synthesis: Traditional methods involved multiple steps, including the condensation of specific precursors under controlled conditions to yield lobeglitazone.
    2. Flow Chemistry: The use of microreactors for continuous synthesis has been explored to improve reaction times and yields. This method allows for better control over reaction parameters such as temperature and pressure, which can lead to higher purity and reduced by-products .
    3. Key Intermediates: The synthesis involves key intermediates that are critical for the final product's efficacy. Researchers have identified various synthetic pathways that include the use of specific catalysts and solvents to optimize yield and minimize environmental impact .
    Molecular Structure Analysis

    Lobeglitazone's molecular formula is C20_{20}H23_{23}N3_{3}O3_{3}S, with a molecular weight of approximately 375.48 g/mol.

    • Structural Characteristics: The compound features a thiazolidinedione core structure, characterized by a five-membered ring containing sulfur and carbonyl groups. This structure is essential for its biological activity as it facilitates binding to PPAR receptors.
    • 3D Conformation: The three-dimensional structure of lobeglitazone reveals specific conformational attributes that allow it to fit into the binding site of PPAR-gamma, promoting its agonistic effects on insulin sensitivity .
    Chemical Reactions Analysis

    Lobeglitazone undergoes several chemical reactions during its metabolism:

    1. Metabolic Pathways: The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP3A4, with additional contributions from CYP2C19 and CYP2D6. The major metabolites include M7 (O-demethylation) and M9 (N-demethylation), which are formed through hydroxylation processes .
    2. Elimination: The elimination half-life of lobeglitazone is approximately 7.82 hours, indicating a relatively moderate duration of action post-administration. The drug is predominantly excreted in metabolized forms rather than unchanged in urine, highlighting the importance of metabolic conversion .
    Mechanism of Action

    Lobeglitazone exerts its pharmacological effects primarily through:

    1. PPAR Activation: By activating PPAR-gamma, lobeglitazone enhances insulin sensitivity in adipose tissue, leading to improved glucose uptake and reduced blood sugar levels.
    2. Inhibition of Profibrotic Pathways: Recent studies indicate that lobeglitazone may also inhibit TGF-beta/Smad3 signaling pathways, which are implicated in renal fibrosis. This action contributes to its potential protective effects against diabetic nephropathy by reducing the expression of profibrotic genes such as alpha-smooth muscle actin and plasminogen activator inhibitor-1 .
    Physical and Chemical Properties Analysis

    Lobeglitazone exhibits several notable physical and chemical properties:

    • Solubility: It is highly soluble in organic solvents but shows limited solubility in water, which can affect its bioavailability.
    • Stability: The compound demonstrates stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
    • Protein Binding: Lobeglitazone has a high protein binding rate (99.3% - 99.9%), which influences its pharmacokinetics and therapeutic efficacy .
    Applications

    Lobeglitazone is primarily indicated for the management of type 2 diabetes mellitus, where it helps to:

    1. Improve Glycemic Control: Regular administration has been shown to lower hemoglobin A1C levels effectively.
    2. Enhance Lipid Profiles: It also positively affects lipid metabolism, potentially reducing cardiovascular risks associated with diabetes.
    3. Renal Protection: Emerging research suggests that lobeglitazone may offer protective effects against diabetic nephropathy by inhibiting fibrotic processes in renal tissues .
    Introduction to Lobeglitazone in the Context of Thiazolidinedione Pharmacology

    Historical Development of Thiazolidinediones and Emergence of Lobeglitazone

    The thiazolidinedione (TZD) class of antidiabetic drugs emerged in the 1990s with the introduction of troglitazone, followed by rosiglitazone and pioglitazone. These agents targeted peroxisome proliferator-activated receptor gamma (PPARγ) to enhance insulin sensitivity. However, safety concerns led to market withdrawals (troglitazone due to hepatotoxicity) or restrictions (rosiglitazone for cardiovascular risks, pioglitazone for bladder cancer concerns) [7]. This necessitated the development of safer PPARγ agonists with optimized pharmacological profiles.

    Lobeglitazone (chemical name: 5-[4-(2-{[6-(4-Methoxy-phenoxy)-pyrimidin-4-yl]-methyl-amino}-ethoxy)-benzyl]-thiazolidine-2,4-dione) was developed by Chong Kun Dang Pharmaceutical (Seoul, Korea) through rational modification of the rosiglitazone scaffold [3] [9]. The key innovation was the introduction of a p-methoxyphenoxy group at the 4-position of the pyrimidine moiety, replacing rosiglitazone's pyridine ring. This structural change (Table 1) aimed to enhance PPARγ binding affinity while mitigating off-target effects [5] [9]. Preclinical studies demonstrated lobeglitazone's superior potency, with an EC₅₀ of 0.018 μM in diabetic animal models—16-fold lower than pioglitazone [3]. The molar content in a therapeutic dose (0.5 mg) is 14-32 times lower than rosiglitazone (6 mg) or pioglitazone (15-30 mg), reflecting its high potency [3].

    Table 1: Structural Evolution from Rosiglitazone to Lobeglitazone

    CompoundCore Heterocycle4-Position SubstituentBinding Affinity to PPARγ
    RosiglitazonePyridineNoneReference (1x)
    PioglitazonePyridineEthylSimilar to Rosiglitazone
    LobeglitazonePyrimidinep-Methoxyphenoxy12-fold > Rosiglitazone

    Clinical validation followed, with Phase III trials in Korea (2013) confirming lobeglitazone’s efficacy in reducing HbA1c (placebo-adjusted reduction: -0.23% to -1.04%) and improving lipid parameters [7] [9]. Approval in South Korea (2013) marked lobeglitazone as the third commercially available TZD, positioning it as a high-potency alternative with a novel safety-efficacy profile [7].

    Role of Lobeglitazone in Addressing Limitations of First-Generation PPARγ Agonists

    Lobeglitazone mitigates key limitations of earlier TZDs through three interconnected mechanisms: enhanced receptor binding specificity, selective gene modulation, and expanded therapeutic effects beyond glycemic control.

    Molecular Mechanism: Enhanced PPARγ Affinity and Stabilization

    X-ray crystallography of PPARγ-ligand complexes reveals that lobeglitazone adopts a U-shaped conformation within the ligand-binding domain (LBD), similar to other TZDs [3]. Its TZD head group forms hydrogen bonds with residues in the activation function-2 (AF-2) pocket (e.g., His323, Tyr473), stabilizing helix H12—a prerequisite for coactivator recruitment [3] [5]. Crucially, the p-methoxyphenoxy group extends into the Ω-pocket, a hydrophobic region formed by residues Ile249, Leu255, Ile281, and Met348 (Figure 1) [3] [5]. This interaction:

    • Increases contact surface area by 33% compared to pioglitazone
    • Generates additional hydrophobic interactions and a weak hydrogen bond with Arg280
    • Enhances thermodynamic stability, raising the PPARγ melting temperature (Tₘ) to 50.1°C vs. 46.5°C (pioglitazone) and 47°C (rosiglitazone) [5]

    Table 2: Comparative Binding Parameters of TZDs with PPARγ

    ParameterLobeglitazonePioglitazoneRosiglitazone
    Binding Free Energy (kcal/mol)-11.4-9.6-9.5
    PPARγ Melting Temp (°C)50.146.547.0
    Contact Surface Area (Ų)550413520

    Figure 1: Lobeglitazone bound to PPARγ LBD (PDB:5Y2O). The p-methoxyphenoxy group (yellow) occupies the Ω-pocket.

    Selective Transactivation and Downstream Effects

    Lobeglitazone’s binding mode enables differential gene regulation. It potently antagonizes cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Ser273—a post-translational modification linked to insulin resistance and adipokine dysregulation [5] [9]. In vitro, lobeglitazone restores expression of insulin-sensitizing adipokines (e.g., adiponectin) with 100-fold greater efficacy than rosiglitazone in 3T3-L1 adipocytes [5]. Concurrently, it shows reduced transactivation of genes associated with fluid retention (e.g., ENaC subunits) and adipogenesis (e.g., FABP4), potentially explaining its lower risk of weight gain and edema in clinical studies [7] [9].

    Therapeutic Implications Beyond Glycemic Control

    • Cardiometabolic Protection: A nationwide cohort study (n=70,897) of diabetic stroke patients found lobeglitazone reduced composite cardiovascular outcomes (recurrent stroke, MI, death; adjusted OR 0.74, 95% CI 0.61–0.90) comparably to pioglitazone (adjusted OR 0.71), but without increasing heart failure risk (adjusted OR 0.90; 95% CI 0.66–1.22) [1].
    • Renal Antifibrotic Effects: In murine unilateral ureteral obstruction models, lobeglitazone (1 mg/kg/day) attenuated renal fibrosis by inhibiting TGF-β/Smad3 signaling, reducing expression of α-SMA, PAI-1, and collagen I by >40% vs. controls [8]. This suggests utility in non-diabetic chronic kidney disease.
    • Bone Safety: Unlike rosiglitazone, 52-week treatment with lobeglitazone 0.5 mg/day caused no significant BMD loss at the femur neck (−0.85% vs. −0.78% with placebo) or total hip in diabetic patients [10]. This contrasts with the 1.5–2% BMD decline typically seen with first-generation TZDs.

    Table 3: Comparative Efficacy in Key Therapeutic Domains

    Therapeutic DomainLobeglitazone EffectFirst-Gen TZD Comparison
    HbA1c Reduction-0.6% to -1.04% (vs. baseline) [7]Similar to pioglitazone [7]
    Cardiovascular Risk↓ Composite events (OR 0.74) [1]Pioglitazone: OR 0.71; Rosiglitazone: ↑ Risk
    Bone Mineral Density∆ Femur neck: -0.85% [10]Rosiglitazone: ∆ -1.5–2.0% [10]
    Renal Fibrosis Markers↓ α-SMA, collagen I >40% [8]Limited data for older TZDs

    Lobeglitazone exemplifies targeted PPARγ modulation—leveraging structural optimization to enhance therapeutic specificity while minimizing historical liabilities of its predecessors.

    Properties

    CAS Number

    607723-33-1

    Product Name

    Lobeglitazone

    IUPAC Name

    5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

    Molecular Formula

    C24H24N4O5S

    Molecular Weight

    480.5 g/mol

    InChI

    InChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30)

    InChI Key

    CHHXEZSCHQVSRE-UHFFFAOYSA-N

    SMILES

    CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC

    Solubility

    Soluble in DMSO

    Synonyms

    CKD 501
    CKD-501
    CKD501
    lobeglitazone

    Canonical SMILES

    CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.